Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a hydroxymethyl group attached to the azetidine ring. It is often used in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxymethylation: The compound can be synthesized through the hydroxymethylation of azetidine-3-carboxylate. This involves the reaction of azetidine-3-carboxylate with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Methylation: Another method involves the methylation of 3-(hydroxymethyl)azetidine-3-carboxylate using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The azetidine ring can undergo reduction reactions, often using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride, and polar aprotic solvents.
Major Products Formed:
Oxidation: Azetidine-3-carboxylate.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the development of new materials and chemical processes due to its unique reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the context in which the compound is used, and further research is often required to fully understand its mode of action.
Comparison with Similar Compounds
Azetidine-3-carboxylate: Lacks the hydroxymethyl group.
3-(Methoxymethyl)azetidine-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Methyl azetidine-3-carboxylate: Similar but without the hydroxymethyl group.
Uniqueness: Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific fields. Further research and development may uncover even more applications and benefits.
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Properties
IUPAC Name |
methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(4-8)2-7-3-6;/h7-8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCQRSDVJZHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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